molecular formula C8H12O4 B3081281 cis-3-Carbomethoxycyclopentane-1-carboxylic acid CAS No. 1098881-13-0

cis-3-Carbomethoxycyclopentane-1-carboxylic acid

Cat. No.: B3081281
CAS No.: 1098881-13-0
M. Wt: 172.18 g/mol
InChI Key: FVUHGTQDOMGZOT-RITPCOANSA-N
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Description

cis-3-Carbomethoxycyclopentane-1-carboxylic acid (CAS: 96443-42-4) is a cyclopentane derivative featuring both a carboxylic acid and a methoxycarbonyl group in a cis-configuration. Its molecular formula is C₈H₁₂O₄, with a molecular weight of 172.18 g/mol . The compound is primarily utilized in synthetic organic chemistry and pharmaceutical research, particularly as a chiral building block for designing bioactive molecules. Its rigid cyclopentane backbone and dual functional groups make it valuable for studying stereochemical effects in drug-receptor interactions. Commercial suppliers like Thermo Scientific Chemicals and Shanghai Yuanye Bio-Technology Co., Ltd. offer this compound for research purposes, emphasizing its high purity (>97%) and stability under standard laboratory conditions .

Properties

IUPAC Name

(1R,3S)-3-methoxycarbonylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUHGTQDOMGZOT-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96382-85-3
Record name rac-(1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Carbomethoxycyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the esterification of cyclopentanone derivatives followed by carboxylation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired cis-configuration is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and carboxylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group participates in classical nucleophilic acyl substitutions under appropriate activation conditions:

Esterification

The free -COOH group undergoes Fischer esterification with alcohols in acidic media (H₂SO₄ or HCl catalyst):
cis 3 Carbomethoxycyclopentane 1 carboxylic acid+ROHH+cis 3 Carbomethoxycyclopentane 1 carboxylate ester+H2O\text{cis 3 Carbomethoxycyclopentane 1 carboxylic acid}+\text{ROH}\xrightarrow{H^+}\text{cis 3 Carbomethoxycyclopentane 1 carboxylate ester}+\text{H}_2\text{O}
This reaction preserves the cyclopentane stereochemistry while converting the acid to an ester .

Amide Formation

Coupling agents like dicyclohexylcarbodiimide (DCC) enable amide bond formation with amines:
cis 3 Carbomethoxycyclopentane 1 carboxylic acid+RNH2DCCcis 3 Carbomethoxycyclopentane 1 carboxamide\text{cis 3 Carbomethoxycyclopentane 1 carboxylic acid}+\text{RNH}_2\xrightarrow{\text{DCC}}\text{cis 3 Carbomethoxycyclopentane 1 carboxamide}
The methoxycarbonyl group remains inert under these conditions, allowing selective functionalization of the carboxylic acid .

Ester Hydrolysis

The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions:

Condition Product Yield Mechanism
Aqueous HCl (reflux)cis-1,3-Cyclopentanedicarboxylic acid85–92%Acid-catalyzed ester cleavage
NaOH/H₂O (reflux)cis-1,3-Cyclopentanedicarboxylate salt78–90%Base-promoted saponification

Steric hindrance from the cyclopentane ring slightly reduces reaction rates compared to linear esters .

Transannular C–H Functionalization

Recent studies highlight its utility in Pd-catalyzed γ-C–H activation reactions:

γ-Arylation

Using Pd(OAc)₂ and SulfonaPyridone ligands, the compound undergoes transannular arylation with aryl iodides:

Aryl Iodide Product Yield Diastereoselectivity
4-Iodotoluenecis-3-Carbomethoxy-γ-(p-tolyl)cyclopentane-1-carboxylic acid68%>20:1 (cis:trans)
2-Iodonaphthalenecis-3-Carbomethoxy-γ-(2-naphthyl)cyclopentane-1-carboxylic acid62%>20:1 (cis:trans)

This method enables rapid access to stereochemically complex cycloalkane derivatives for medicinal chemistry .

Decarboxylation Pathways

Controlled thermal decarboxylation eliminates CO₂ from the carboxylic acid group:
cis 3 Carbomethoxycyclopentane 1 carboxylic acidΔ,Cu2+cis 3 Methoxycarbonylcyclopentane+CO2\text{cis 3 Carbomethoxycyclopentane 1 carboxylic acid}\xrightarrow{\Delta,\text{Cu}^{2+}}\text{cis 3 Methoxycarbonylcyclopentane}+\text{CO}_2
Key parameters:

  • Temperature : 150–200°C

  • Catalyst : Cu(OAc)₂ (10 mol%)

  • Yield : 70–75%

The reaction proceeds via a six-membered cyclic transition state, retaining the cyclopentane ring integrity .

Comparative Reactivity with Structural Analogues

Compound Key Reaction Rate (Relative) Notes
1,3-Cyclopentanedicarboxylic acidEster hydrolysis1.5× fasterHigher acidity from dual -COOH groups
3-Methoxycarbonylcyclopentane-1-carboxylic acid (non-cis)Transannular C–H arylation0.3× slowerSteric effects reduce catalyst accessibility

Scientific Research Applications

Cis-3-Carbomethoxycyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-Carbomethoxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor, affecting the overall biochemical reactions within the system.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 96443-42-4 C₈H₁₂O₄ 172.18 Methoxycarbonyl, carboxylic acid
CIS-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid 732253-13-3 C₁₅H₁₈O₃ 246.30 2,6-Dimethylbenzoyl, carboxylic acid
CIS-3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid 732252-83-4 C₁₃H₁₃FO₃ 236.24 4-Fluorobenzoyl, carboxylic acid
cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid 733740-47-1 C₁₅H₁₅F₃O₃ 300.28 Trifluoromethylphenyl, oxoethyl
(1R,3S)-3-Aminocyclopentane carboxylic acid 71830-08-5 C₆H₁₁NO₂ 129.16 Amino, carboxylic acid

Key Observations :

  • Substituent Effects : The target compound’s methoxycarbonyl group imparts moderate polarity, whereas benzoyl derivatives (e.g., 2,6-dimethylbenzoyl in CAS 732253-13-3) increase hydrophobicity and molecular weight significantly .
  • Electron-Withdrawing Groups : The 4-fluorobenzoyl (CAS 732252-83-4) and trifluoromethylphenyl (CAS 733740-47-1) substituents enhance electrophilicity, influencing reactivity in nucleophilic acyl substitution reactions .

Physicochemical Properties

Table 2: Physical and Chemical Data

Compound Name Boiling Point (°C) Density (g/cm³) pKa Solubility
This compound Not reported ~1.2 (predicted) ~3.5 Soluble in polar aprotic solvents (e.g., DMSO)
CIS-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid 424.0 ± 45.0 1.169 ± 0.06 4.49 Low water solubility
cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid Not reported ~1.3 (predicted) ~2.8 Soluble in acetone, ethyl acetate
1-Cyanocyclopentanecarboxylic acid Not reported ~1.1 (predicted) ~1.9 Moderate in ethanol

Key Findings :

  • Acidity : The target compound’s pKa (~3.5) is higher than trifluoromethyl-substituted analogs (pKa ~2.8) due to reduced electron-withdrawing effects .
  • Thermal Stability : Benzoyl-substituted derivatives (e.g., CAS 732253-13-3) exhibit higher boiling points (~424°C) compared to the target compound, likely due to increased van der Waals interactions .

Key Insights :

  • Pharmaceutical Utility: The target compound’s low toxicity profile contrasts with 1-cyanocyclopentanecarboxylic acid (CAS 540490-54-8), which requires stringent corrosive handling measures .
  • Biological Activity: Amino-substituted analogs (e.g., CAS 71830-08-5) show affinity for neurological targets, whereas benzoyl derivatives are more common in materials science .

Biological Activity

Cis-3-Carbomethoxycyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications in various fields of research.

Chemical Structure and Properties

This compound, also referred to as (1S,3R)-cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid, is characterized by a cyclopentane ring substituted with a carbomethoxy group and a carboxylic acid group. Its molecular formula is C7H12O4C_7H_{12}O_4, and it has a molecular weight of approximately 160.17 g/mol. The structure can be represented as follows:

Cis 3 Carbomethoxycyclopentane 1 carboxylic acid\text{Cis 3 Carbomethoxycyclopentane 1 carboxylic acid}

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated its effectiveness against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer .

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on tumor cells. Preliminary findings suggest that it may induce apoptosis in certain cancer cell lines. A comparative study indicated that some derivatives of similar compounds showed selective cytotoxicity against tumor cells while sparing normal cells, hinting at the potential for therapeutic applications in oncology .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways of pathogens.
  • Cell Membrane Disruption : The compound could disrupt the integrity of microbial cell membranes, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against H. pylori. The results showed a significant reduction in bacterial load at concentrations as low as 50 µg/mL. The study concluded that the compound could serve as a lead for developing new antimicrobial agents targeting H. pylori infections .

Study 2: Cytotoxic Effects on Cancer Cell Lines

A series of experiments were conducted to assess the cytotoxicity of this compound on various human cancer cell lines, including breast and lung cancer cells. The compound demonstrated IC50 values ranging from 30 to 70 µM, indicating moderate cytotoxicity. Further investigation into the mechanism revealed that it induced apoptosis through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
Antimicrobial ActivityEffective against H. pylori at 50 µg/mL
CytotoxicityIC50 values between 30 - 70 µM on cancer cells
MechanismInduces apoptosis via caspase activation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-3-carbomethoxycyclopentane-1-carboxylic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound is synthesized via cyclopentane ring functionalization. A common approach involves esterification of a cyclopentane precursor with methyl chloroformate under controlled conditions. For stereochemical control, asymmetric catalysis or chiral resolution (e.g., using chiral HPLC columns) is recommended. The (1S,3R) configuration can be confirmed via X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments .

Q. What analytical techniques are critical for characterizing cis-3-carbomethoxycyclopentane-1-carboxylic acid?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify the ester (δ ~3.6 ppm for methoxy) and carboxylic acid (δ ~12 ppm) groups.
  • Purity Assessment : HPLC with UV detection (≥97% purity as per specifications) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (theoretical MW: 172.18) .

Q. How does this compound serve as a precursor in medicinal chemistry?

  • Methodological Answer : The ester and carboxylic acid groups enable derivatization into bioactive molecules. For example, it can act as a scaffold for cyclopentane-based inhibitors or prodrugs. Optimize reaction conditions (e.g., pH for carboxylate activation) to avoid ester hydrolysis during coupling reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for derivatives of this compound?

  • Methodological Answer : Discrepancies in stereochemical data often arise from competing synthetic pathways (e.g., racemization during esterification). Use chiral chromatography (e.g., Chiralpak® columns) paired with circular dichroism (CD) spectroscopy to differentiate enantiomers. Cross-validate with computational methods (DFT-based NMR shift predictions) .

Q. What strategies mitigate instability during storage or reaction conditions?

  • Methodological Answer :

  • Storage : Store in airtight containers at -20°C to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) minimize moisture exposure .
  • Reaction Handling : Use anhydrous solvents (e.g., THF, DMF) under inert gas (N2_2/Ar) to preserve carboxylate reactivity .

Q. How can metabolic pathways of this compound be predicted for pharmacokinetic studies?

  • Methodological Answer : Employ in silico tools (e.g., SwissADME) to predict cytochrome P450 interactions. Validate with in vitro microsomal assays (human liver microsomes) and LC-MS/MS to detect hydrolyzed metabolites (cyclopentanecarboxylic acid derivatives) .

Q. What catalytic applications exist for this compound in asymmetric synthesis?

  • Methodological Answer : The rigid cyclopentane backbone and chiral centers make it a potential ligand for transition-metal catalysts (e.g., Pd or Ru complexes). Test catalytic efficiency in asymmetric hydrogenation using model substrates (e.g., α,β-unsaturated esters) and compare enantiomeric excess (ee) via chiral GC .

Data Integration and Validation

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points) across studies?

  • Methodological Answer : Re-measure key parameters (e.g., mp, 1H^1 \text{H}-NMR) under standardized conditions. Cross-reference with high-purity commercial samples (e.g., Thermo Scientific’s 97% pure standard) and consult crystallographic data for structural benchmarks .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., enzymes with cyclopentane-binding pockets). Pair with MD simulations (AMBER or GROMACS) to assess binding stability and free energy changes (ΔG\Delta G) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-Carbomethoxycyclopentane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-3-Carbomethoxycyclopentane-1-carboxylic acid

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